1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is a complex organic compound featuring a thiazole ring, a thiophene ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with a thiophene derivative under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2-Amino-1,3-thiazole: Shares the thiazole ring but lacks the thiophene and ethanone groups.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the thiazole and ethanone groups.
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone: Similar structure but with a methyl group on the thiazole ring.
Uniqueness: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is unique due to the combination of the thiazole and thiophene rings with an ethanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
105652-14-0 |
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Molecular Formula |
C9H8N2OS2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-[4-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C9H8N2OS2/c1-5(12)8-2-6(3-13-8)7-4-14-9(10)11-7/h2-4H,1H3,(H2,10,11) |
InChI Key |
CJUPMMQUOGSQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2=CSC(=N2)N |
Origin of Product |
United States |
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